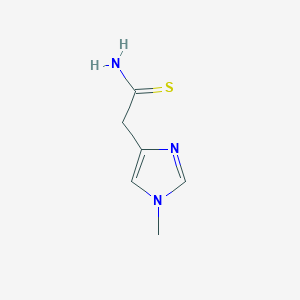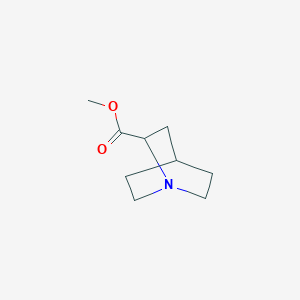![molecular formula C28H18CoF18N13O12S6 B12822450 Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] is a coordination compound that features a cobalt(II) ion coordinated to two 2,6-di(1H-pyrazol-1-yl)pyridine ligands. This compound is known for its unique electronic properties and has been studied for various applications in materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] typically involves the reaction of cobalt(II) salts with 2,6-di(1H-pyrazol-1-yl)pyridine ligands in the presence of bis(trifluoromethane)sulfonimide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt(II) ion .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of a catalyst .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt(II) center typically results in cobalt(III) complexes, while substitution reactions yield new coordination compounds with different ligands .
Scientific Research Applications
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] has several scientific research applications:
Materials Science: The compound is studied for its electronic properties and potential use in electronic devices.
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Photovoltaics: The compound is explored for use in dye-sensitized solar cells to improve photovoltages and device performance.
Mechanism of Action
The mechanism of action of Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] involves the coordination of the cobalt(II) ion to the 2,6-di(1H-pyrazol-1-yl)pyridine ligands. This coordination affects the electronic properties of the cobalt center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic devices .
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: A ligand similar to the one used in the compound.
Cobalt(II) bis(trifluoromethane)sulfonimide: A related cobalt complex with different ligands.
Uniqueness
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] is unique due to its specific combination of ligands and the resulting electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in photovoltaic devices and catalysis .
Properties
Molecular Formula |
C28H18CoF18N13O12S6 |
|---|---|
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2,6-di(pyrazol-1-yl)pyridine |
InChI |
InChI=1S/2C11H9N5.3C2F6NO4S2.Co/c2*1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h2*1-9H;;;;/q;;3*-1;+3 |
InChI Key |
KPOOPXWRLDEYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)


![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)



![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)






